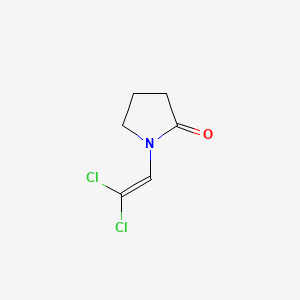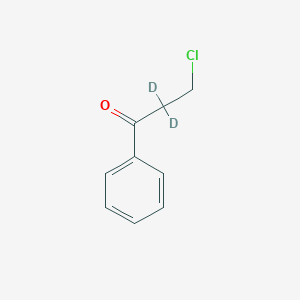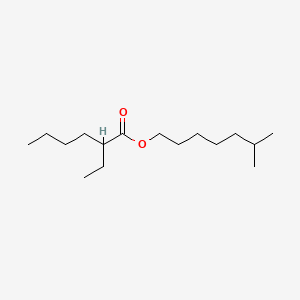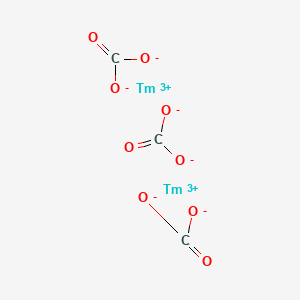![molecular formula C14H13N3S B13835161 N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aniline derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine (TEA) in a solvent like chloroform . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using efficient and economical methods. One such method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane, which allows for the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas . This method is advantageous due to its high yield and cost-effectiveness.
化学反応の分析
Types of Reactions
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives of the original compound.
科学的研究の応用
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
作用機序
The mechanism of action of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells, making the compound a potential candidate for the treatment of tuberculosis.
類似化合物との比較
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives and known for its antimicrobial properties.
N-(benzothiazol-2-yl)-2-cyanoacetamide: A compound with potential anticancer activity and used in the synthesis of other heterocyclic compounds.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity and are used in medicinal chemistry research.
Compared to these compounds, this compound exhibits unique properties such as enhanced stability and specific biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C14H13N3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3 |
InChIキー |
WPIYDVPSDRHPCS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


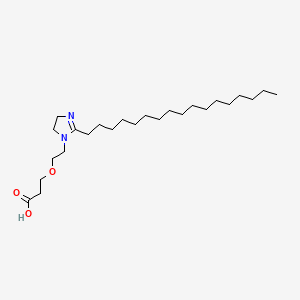
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
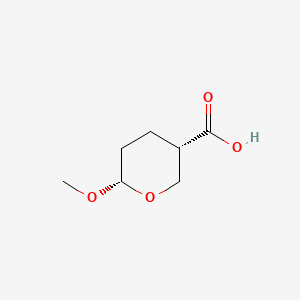
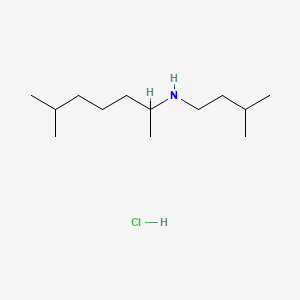
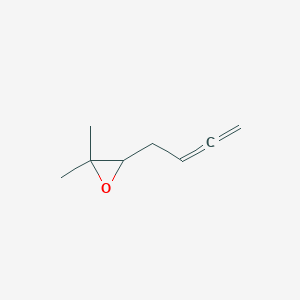

![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
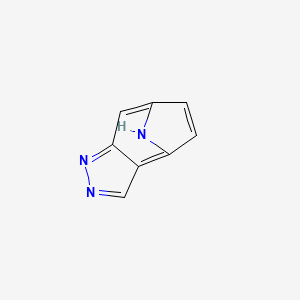
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

